molecular formula C6H13NO B3189868 2-Buten-1-ol, 4-(dimethylamino)-, (E)- CAS No. 35956-53-7

2-Buten-1-ol, 4-(dimethylamino)-, (E)-

Cat. No.: B3189868
CAS No.: 35956-53-7
M. Wt: 115.17 g/mol
InChI Key: MGXZQJFXZPSUBQ-ONEGZZNKSA-N
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Description

2-Buten-1-ol, 4-(dimethylamino)-, (E)- is an organic compound with the molecular formula C6H13NO It is a derivative of butenol with a dimethylamino group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-ol, 4-(dimethylamino)-, (E)- typically involves the reaction of 4-dimethylaminobutyraldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Buten-1-ol, 4-(dimethylamino)-, (E)- may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 4-dimethylaminobutyraldehyde using a palladium catalyst. This process is conducted under controlled pressure and temperature conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-ol, 4-(dimethylamino)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde.

    Reduction: Reduction reactions can convert the compound into its saturated alcohol derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(dimethylamino)but-2-enoic acid or 4-(dimethylamino)butyraldehyde.

    Reduction: 4-(dimethylamino)butanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Buten-1-ol, 4-(dimethylamino)-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Buten-1-ol, 4-(dimethylamino)-, (E)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the compound’s unsaturated nature allows it to undergo various chemical transformations, which can modulate its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)butanol
  • 4-(dimethylamino)butyraldehyde
  • 4-(dimethylamino)but-2-enoic acid

Uniqueness

2-Buten-1-ol, 4-(dimethylamino)-, (E)- is unique due to its specific structural features, including the presence of both an unsaturated bond and a dimethylamino group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its saturated or differently substituted analogs.

Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h3-4,8H,5-6H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXZQJFXZPSUBQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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